molecular formula C10H11NO2 B071278 2-(Indolin-1-yl)acetic acid CAS No. 193544-62-6

2-(Indolin-1-yl)acetic acid

Cat. No. B071278
M. Wt: 177.2 g/mol
InChI Key: ZYKYVZPUUGVMFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Indolin-1-yl)acetic acid often involves eco-friendly and efficient methods. For instance, Brahmachari and Banerjee (2014) developed a straightforward, highly efficient one-pot synthesis of functionalized indolin-2-ones, utilizing sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature, highlighting the environmental sustainability of modern synthetic methods (Brahmachari & Banerjee, 2014).

Molecular Structure Analysis

The molecular structure of related indole derivatives has been elucidated through various analytical techniques. Li, Liang, and Tai (2009) detailed the crystal structure of a closely related compound, providing insight into the geometric arrangement that underpins the chemical reactivity and interactions of such molecules (Li, Liang, & Tai, 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-(Indolin-1-yl)acetic acid derivatives highlight the reactivity and versatility of indole compounds. Maklakov, Smushkevich, and Magedov (2002) explored the production of indole compounds, emphasizing the chemical diversity accessible through indolization processes, which are critical for synthesizing a wide array of bioactive molecules (Maklakov, Smushkevich, & Magedov, 2002).

Physical Properties Analysis

The physical properties of 2-(Indolin-1-yl)acetic acid and its derivatives, such as solubility, melting point, and stability, are essential for understanding their behavior in different environments and applications. However, specific studies focusing solely on the physical properties of 2-(Indolin-1-yl)acetic acid were not identified in the current literature search, suggesting a potential area for future research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 2-(Indolin-1-yl)acetic acid in synthesis and its potential biological activity. Gabriele et al. (2008) provided insights into the carbonylation of aminoaryl compounds, a reaction that underlines the chemical versatility of indole derivatives and their potential for creating complex molecules (Gabriele, Mancuso, Salerno, Lupinacci, Ruffolo, & Costa, 2008).

Scientific Research Applications

  • Antiviral Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antiviral activity .
    • Method : Specific indole derivatives were prepared and tested as antiviral agents .
    • Results : Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess anti-inflammatory activity .
    • Method : Specific indole derivatives were prepared and tested for their anti-inflammatory activity .
    • Results : Certain compounds showed significant anti-inflammatory activity .
  • Anticancer Activity

    • Field : Oncology
    • Application : Certain indole derivatives have shown cytotoxicity against cancer cell lines .
    • Method : Specific indole derivatives were synthesized and tested against MCF-7 and HepG2 cancer cell lines .
    • Results : The tested derivatives exhibited moderate to potent cytotoxicity against the MCF-7 (IC 50 = 0.74–78.40 μM) and HepG2 (IC 50 = 1.13–130.20 μM) cell lines .
  • Treatment of Ischemic Stroke

    • Field : Neurology
    • Application : Indoline derivatives have been used as multifunctional neuroprotective agents for battling ischemic stroke .
    • Method : A series of indoline derivatives were designed, synthesized, and biologically evaluated .
    • Results : Some compounds significantly elevated the cell survival rate and reduced the cerebral infarction rate in a middle cerebral artery occlusion (MCAO) rat model .
  • Anti-HIV Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess anti-HIV activity .
    • Method : Specific indole derivatives were prepared and tested for their anti-HIV activity .
    • Results : Certain compounds showed significant anti-HIV activity .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been found to possess antioxidant activity .
    • Method : Specific indole derivatives were prepared and tested for their antioxidant activity .
    • Results : Certain compounds showed significant antioxidant activity .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been found to possess antimicrobial activity .
    • Method : Specific indole derivatives were prepared and tested for their antimicrobial activity .
    • Results : Certain compounds showed significant antimicrobial activity .
  • Antitubercular Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antitubercular activity .
    • Method : Specific indole derivatives were prepared and tested for their antitubercular activity .
    • Results : Certain compounds showed significant antitubercular activity .
  • Antidiabetic Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antidiabetic activity .
    • Method : Specific indole derivatives were prepared and tested for their antidiabetic activity .
    • Results : Certain compounds showed significant antidiabetic activity .
  • Antimalarial Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antimalarial activity .
    • Method : Specific indole derivatives were prepared and tested for their antimalarial activity .
    • Results : Certain compounds showed significant antimalarial activity .
  • Anticholinesterase Activities

    • Field : Neurology
    • Application : Indole derivatives have been found to possess anticholinesterase activities .
    • Method : Specific indole derivatives were prepared and tested for their anticholinesterase activities .
    • Results : Certain compounds showed significant anticholinesterase activities .
  • Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles, including “2-(Indolin-1-yl)acetic acid”, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Method : Specific indole derivatives were prepared and used in multicomponent reactions .
    • Results : The reactions resulted in the synthesis of various heterocyclic compounds .

Future Directions

The future directions for 2-(Indolin-1-yl)acetic acid could involve further exploration of its potential therapeutic applications. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKYVZPUUGVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353532
Record name 2-(Indolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Indolin-1-yl)acetic acid

CAS RN

193544-62-6
Record name 2-(Indolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-indol-1-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Mehlana, SA Bourne - CrystEngComm, 2017 - pubs.rsc.org
This paper examines chromic metal–organic frameworks, an important class of materials owing to their applications in several technological fields. These materials change their …
Number of citations: 68 pubs.rsc.org
K Healey, W Liang, PD Southon, TL Church… - Journal of Materials …, 2016 - pubs.rsc.org
The first example of a spiropyran-incorporated metal–organic framework was synthesised via a two-step post-synthesis modification of the Zr-oxo nodes in MOF-808. The incorporated …
Number of citations: 115 pubs.rsc.org
AM Rice, CR Martin, VA Galitskiy, AA Berseneva… - Chemical …, 2019 - ACS Publications
In this Review, we showcase the upsurge in the development and fundamental photophysical studies of more than 100 metal–organic frameworks (MOFs) as versatile stimuli-…
Number of citations: 260 pubs.acs.org
T Yamaguchi, M Ogawa - Science and Technology of Advanced …, 2022 - Taylor & Francis
Pioneered by the success on active transport of ions across membranes in 1980 using the regulation of the binding properties of crown ethers with covalently linked photoisomerizable …
Number of citations: 1 www.tandfonline.com

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